Diethyl 2-(4-nitrophenyl)malonate
Overview
Description
Diethyl 2-(4-nitrophenyl)malonate is a significant molecule because of its role as a precursor in the synthesis of various quinoline derivatives, which possess a range of biological activities including antiviral, immunosuppressive, anticancer, and photoprotective properties. Its synthesis typically involves a nucleophilic vinyl substitution reaction between 4-nitroaniline and diethylethoxymethylene malonate (EMA) (Valle et al., 2018).
Synthesis Analysis
A rapid and convenient method for synthesizing Diethyl 2-((4-nitroanilino)methylene)malonate at room temperature has been developed, where equimolar amounts of EMA and 4-nitroaniline, dissolved in alcoholic KOH, react within seconds. This synthesis is not only quick but also yields the product in a range of 45-53%, depending on the alcohol used, making it suitable for industrial-scale production (Valle et al., 2018).
Molecular Structure Analysis
Detailed crystallographic studies have provided insights into the molecular structure of derivatives closely related to Diethyl 2-(4-nitrophenyl)malonate. These studies demonstrate the significant influence of substituents on the molecular conformation and packing modes in the crystalline state, highlighting the complex interplay between molecular structure and intermolecular interactions (Crozet et al., 2005).
Chemical Reactions and Properties
The molecule undergoes various chemical reactions, including C-alkylation with nitroso chlorides, leading to the formation of α-substituted oximes with a diethyl malonate moiety. These reactions showcase the molecule's versatility as a building block in organic synthesis, producing compounds with potential biological activities (Bizjaev et al., 2004).
Physical Properties Analysis
The molecular and crystal structures of derivatives of Diethyl 2-(4-nitrophenyl)malonate have been elucidated, providing valuable information on their physical properties. Such analyses reveal the influence of different substituents on the molecular geometry and intermolecular interactions, which are crucial for understanding the physical properties of these compounds (Crozet et al., 2005).
Chemical Properties Analysis
Studies on the chemical properties of Diethyl 2-(4-nitrophenyl)malonate and its derivatives have shown that these compounds can undergo a variety of reactions, leading to the formation of complex molecules. The reactivity of these compounds is influenced by the presence of the nitro group and the malonate moiety, making them valuable intermediates in the synthesis of pharmacologically active compounds (Bizjaev et al., 2004).
Scientific Research Applications
Precursor in Synthesis of Quinoline Derivatives : Diethyl 2-((4-nitroanilino)methylene)malonate, a derivative of Diethyl 2-(4-nitrophenyl)malonate, is important as a precursor in the synthesis of several quinoline derivatives. These derivatives exhibit a range of biological activities, including antiviral, immunosuppressive, anticancer, and photoprotector properties (Valle, Mangalaraja, Rivas, Becerra, & Naveenraj, 2018).
Role in Crystal and Molecular Structures : Studies on the crystal and molecular structures of certain diethyl-2-{n-[4-(4-nitrophenylazo)-phenoxy]alkyl}malonates help in understanding the structural aspects of these compounds. Such studies are crucial for applications in material science and pharmaceuticals (Körner & Zugenmaier, 1993).
Thermal Decomposition Studies : The thermal decomposition characteristics of 2-(4-nitrophenyl)malonic acids and derivatives have been examined using thermogravimetry. Understanding the thermal behavior is essential for various industrial applications, including the manufacturing processes (Howell & Liu, 1994).
Supramolecular Assembly Formation : Insights into the supramolecular assembly of diethyl aryl amino methylene malonate (DAM) derivatives highlight the role of non-covalent interactions in their formation. Such studies are important in the field of supramolecular chemistry and molecular engineering (Shaik, Angira, & Thiruvenkatam, 2019).
Synthesis of Anticancer Drug Intermediates : Diethyl 2-(2-chloronicotinoyl)malonate is used as an intermediate in the synthesis of small molecule anticancer drugs. This highlights its significance in the development of new pharmaceuticals (Xiong, Duan, Jia, Shi, Li, & Tang, 2018).
Electrophilic Amination Reagent : Diethyl 2-[N-(p-methoxyphenyl)imino]malonate, another derivative, serves as an amination reagent for Grignard reagents. This application is crucial in synthetic organic chemistry (Niwa, Takayama, & Shimizu, 2002).
properties
IUPAC Name |
diethyl 2-(4-nitrophenyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-3-19-12(15)11(13(16)20-4-2)9-5-7-10(8-6-9)14(17)18/h5-8,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWDYQVTRGDDEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446566 | |
Record name | Diethyl 2-(4-nitrophenyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(4-nitrophenyl)malonate | |
CAS RN |
10565-13-6 | |
Record name | Diethyl 2-(4-nitrophenyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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